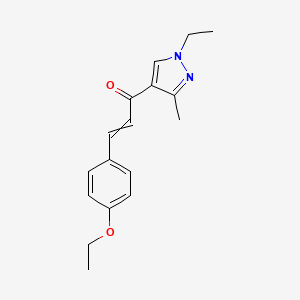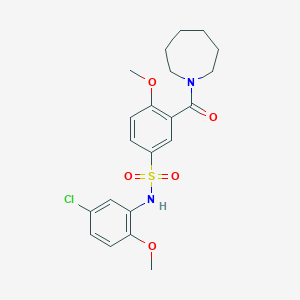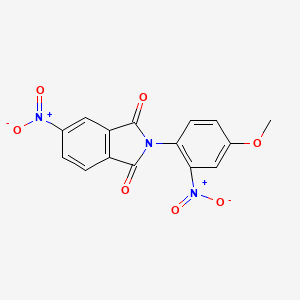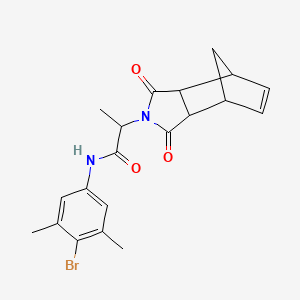
2-(3,5-dimethylpiperidin-1-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with dimethyl groups, a fluorophenyl group, and a nitropyrimidine moiety, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed and substituted with dimethyl groups.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Nitropyrimidine Moiety: The nitropyrimidine moiety is synthesized separately and then coupled with the piperidine-fluorophenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and nitropyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-BROMOPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.
特性
分子式 |
C17H21FN6O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-(3,5-dimethylpiperidin-1-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21FN6O2/c1-10-6-11(2)9-23(8-10)17-21-15(19)14(24(25)26)16(22-17)20-13-5-3-4-12(18)7-13/h3-5,7,10-11H,6,8-9H2,1-2H3,(H3,19,20,21,22) |
InChIキー |
SCMGCXMPHXDUBA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid](/img/structure/B12472526.png)


![2-amino-6-chloro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12472530.png)

![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472537.png)

![1-[2-(5-nitro-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B12472556.png)
![N-[3-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B12472560.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12472565.png)
![2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl-](/img/structure/B12472566.png)
![2-({[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12472569.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B12472574.png)
![2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide](/img/structure/B12472591.png)
